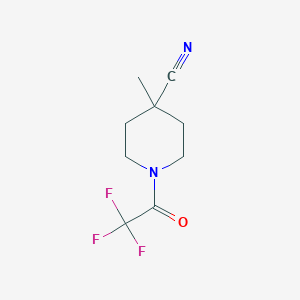

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile

Overview

Description

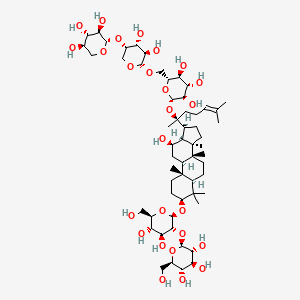

“4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C9H11F3N2O and a molecular weight of 220.19 . It is used in pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile” are not detailed in the search results, apart from its molecular weight of 220.19 .Scientific Research Applications

Synthesis and Material Science

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile demonstrates significance in synthesis and material science. A study outlined a novel and efficient synthesis method for 2-aminopyrimidinones, where the reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate results in dihydropyrimidine-5-carbonitriles. The presence of piperidine leads to salts of pyrimidinones, which exhibit self-assembly and hydrogen bonding confirmed by X-ray crystallography (Bararjanian et al., 2010). Additionally, anodic methoxylation of the compound was studied, yielding mixtures of trans-and cis-2-methoxy derivatives, with the isomeric derivatives separable by gas chromatography or reversed phase chromatography (Duquet et al., 2010).

Organic Chemistry and Medicinal Applications

In the realm of organic chemistry and potential medicinal applications, several studies have demonstrated the compound's utility. For instance, methyl 4,6-diaryl-2(3H)-thioxo-l,4-dihydropyridine-3-carboxylates were synthesized through a Michael reaction, showcasing the compound's versatility and reactivity, especially in producing intermediates with potential medicinal properties (Krauze et al., 2005). Moreover, the compound was involved in the synthesis of serotonin 5-HT3 receptor antagonists, indicating its potential in drug development (Mahesh et al., 2004).

Environmental and Biological Sensing

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile has shown applications in environmental and biological sensing. A study highlighted the synthesis of a trifluoroacetyl acetonate naphthalimide derivative from the compound, which reacts selectively with hydrazine to give a five-membered ring, leading to OFF–ON fluorescence. This derivative acts as a chemodosimetric sensor with sensitivity for hydrazine, showcasing its potential in environmental monitoring and biological applications (Lee et al., 2013).

Safety And Hazards

The safety information for “4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile” includes a variety of precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, to avoid contact with air and water due to potential violent reactions and possible flash fires, and to handle under inert gas and protect from moisture .

properties

IUPAC Name |

4-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-8(6-13)2-4-14(5-3-8)7(15)9(10,11)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQSHCVYYSOXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)